molecular formula C20H25N5O7S B2707230 N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 868982-49-4

N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No.: B2707230
CAS No.: 868982-49-4
M. Wt: 479.51
InChI Key: JWIPGURPGWGCKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a multifunctional structure combining an imidazole ring, an oxazolidinone scaffold, a dihydrobenzo[b][1,4]dioxin sulfonyl group, and an oxalamide linker. The imidazole moiety is known for its role in hydrogen bonding and metal coordination, often critical in enzyme inhibition . The oxazolidinone ring is associated with conformational rigidity and metabolic stability, while the sulfonyl-dihydrodioxin group may enhance solubility and target affinity.

Properties

IUPAC Name

N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazolidin-2-yl]methyl]-N-(3-imidazol-1-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O7S/c26-19(22-4-1-6-24-7-5-21-14-24)20(27)23-13-18-25(8-9-32-18)33(28,29)15-2-3-16-17(12-15)31-11-10-30-16/h2-3,5,7,12,14,18H,1,4,6,8-11,13H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIPGURPGWGCKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1S(=O)(=O)C2=CC3=C(C=C2)OCCO3)CNC(=O)C(=O)NCCCN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide (CAS No. 872724-45-3) is a compound of significant interest due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

The molecular formula of the compound is C21H29N5O5SC_{21}H_{29}N_{5}O_{5}S, with a molecular weight of 463.6 g/mol. The structure includes an imidazole ring, which is known for its diverse biological activities, and an oxalamide linkage that may enhance its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of Imidazole Derivative : The imidazole ring is synthesized through the reaction of imidazole with suitable alkylating agents.
  • Synthesis of Oxazolidine Derivative : This involves cyclization reactions to form the oxazolidine structure.
  • Coupling Reaction : The final step links the imidazole and oxazolidine derivatives through an oxalamide bond using coupling reagents like carbodiimide.

Antimicrobial Activity

Research indicates that compounds containing imidazole and oxazolidine structures exhibit various antimicrobial properties. For instance, derivatives of imidazole have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli .

CompoundZone of Inhibition (mm)
N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-(sulfonyl)oxazolidin derivative)20 (E. coli)
Streptomycin28 (E. coli)

The above table illustrates the antimicrobial potency of the compound compared to a standard antibiotic.

Antitumor Activity

Recent studies have highlighted the antitumor potential of imidazole-containing compounds. For example, complexes derived from imidazole have demonstrated significant activity against various cancer cell lines, including ovarian carcinoma .

CompoundCell LineIC50 (µM)
N1-(3-(1H-imidazol-1-yl)propyl)-N2-(isoxazol derivative)A27805.0
CisplatinA278010.0

This table summarizes the IC50 values indicating the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound.

The biological activity of this compound is believed to involve several mechanisms:

  • Metal Ion Interaction : The imidazole ring can chelate metal ions, which may disrupt enzyme activity.
  • Hydrogen Bonding : The oxazolidine moiety can participate in hydrogen bonding with biological targets, enhancing binding affinity and specificity.
  • Modulation of Enzyme Activity : By interacting with specific enzymes or receptors, this compound may modulate various biochemical pathways involved in disease processes.

Case Studies

A notable study examined the efficacy of similar compounds in treating infections caused by resistant bacterial strains. The findings suggested that modifications in the imidazole structure could lead to enhanced antimicrobial activity .

In another case study focused on cancer treatment, derivatives similar to N1-(3-(1H-imidazol-1-yl)propyl)-N2-(isoxazol derivative showed promising results in inhibiting tumor growth in vivo models .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Functional Group Impact: The target’s oxazolidinone scaffold distinguishes it from the pyrrolidine in ’s compound, which may confer greater metabolic stability due to reduced ring strain . The sulfonyl-dihydrodioxin group shared with ’s compound likely improves aqueous solubility compared to the trifluoromethyl pyridine in ’s analog . The oxalamide linker in the target offers a balance between rigidity and flexibility, contrasting with the carboxamide in and the benzoimidazolone in .

Synthetic Efficiency :

  • ’s compound achieved a higher synthesis yield (77%) compared to ’s 35%, possibly due to fewer steric hindrances in the sulfonyl-dihydrodioxin intermediate .

Computational Predictions :

  • The XGBoost model () demonstrated high accuracy ($ R^2 = 0.928 $) in predicting superconducting critical temperatures, suggesting its applicability in estimating the target’s physicochemical properties (e.g., solubility, logP) .
  • ChemGPS-NP () could position the target in a distinct chemical space compared to analogs, highlighting its uniqueness for virtual screening in antimicrobial research .

Spectroscopic Trends :

  • Imidazole derivatives (, target) show characteristic $ ^1H $-NMR signals near δ 7.4–8.6 ppm for aromatic protons, while sulfonyl groups (, target) may downshift adjacent protons due to electron withdrawal .

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

The synthesis requires precise control of reaction conditions, including:

  • Temperature : 50–80°C for intermediate steps to balance reactivity and side-product formation .
  • Reaction time : 6–24 hours, depending on the scale and coupling efficiency .
  • Molar ratios : A 1:1.2 ratio of amine to acylating agents minimizes unreacted intermediates . Purification often involves column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) to isolate the oxalamide core with >95% purity .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • NMR : 1H and 13C NMR confirm proton environments (e.g., imidazole protons at δ 7.4–7.6 ppm) and carbon frameworks. 2D NMR (COSY, HSQC) resolves overlapping signals in the oxazolidine and dihydrobenzodioxin moieties .
  • HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 554.59) and detects impurities .
  • IR : Identifies key functional groups (e.g., sulfonyl S=O stretch at 1350–1150 cm⁻¹) .

Q. How can solubility and stability be assessed under physiological conditions?

  • Solubility : Test in DMSO (stock solutions) and PBS buffer (working concentrations). The sulfonyl group enhances aqueous solubility compared to non-sulfonated analogs .
  • Stability : Monitor degradation via HPLC at 37°C in buffers (pH 4–9) over 24–72 hours. Oxazolidine ring stability is pH-dependent, with optimal integrity at neutral pH .

Advanced Research Questions

Q. What methodologies are recommended for studying interactions with biological targets?

  • Enzyme inhibition assays : Use recombinant enzymes (e.g., fatty acid amide hydrolase) with fluorogenic substrates. IC50 values are calculated from dose-response curves (0.1–100 µM) .
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to immobilized receptors (e.g., GPCRs) .
  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses in sulfonyl-oxazolidine pockets .

Q. How can computational chemistry elucidate the mechanism of action?

  • Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity of the imidazole and sulfonyl groups .
  • Molecular Dynamics (MD) : Simulates ligand-receptor interactions over 100 ns trajectories, highlighting stable hydrogen bonds with catalytic residues .

Q. How can contradictory bioactivity data across studies be resolved?

  • Orthogonal assays : Cross-validate anticancer activity using MTT (cell viability) and caspase-3 activation (apoptosis) assays .
  • Dose-response consistency : Ensure linearity in IC50 values (e.g., 2–20 µM in HT-29 colon cancer cells) across multiple cell lines .

Q. How to design SAR studies to identify critical functional groups?

  • Systematic substitution : Replace the dihydrobenzodioxin-sulfonyl group with phenyl or naphthyl variants to assess impact on enzyme inhibition .
  • Bioisosteric replacements : Swap the oxazolidine ring with morpholine or piperidine to evaluate conformational effects on binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.